molecular formula C19H15N3O4 B11691960 N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide

N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide

Cat. No.: B11691960
M. Wt: 349.3 g/mol
InChI Key: PBDWLQDQDAEERL-UDWIEESQSA-N
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Description

N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide is a Schiff base hydrazone compound Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide typically involves the condensation reaction between 2-methoxynaphthaldehyde and 2-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification techniques suitable for industrial-scale production, such as continuous crystallization and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of the corresponding hydrazine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-2-nitrobenzohydrazide is unique due to the presence of the methoxynaphthalene moiety, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-2-nitrobenzamide

InChI

InChI=1S/C19H15N3O4/c1-26-18-11-10-13-6-2-3-7-14(13)16(18)12-20-21-19(23)15-8-4-5-9-17(15)22(24)25/h2-12H,1H3,(H,21,23)/b20-12+

InChI Key

PBDWLQDQDAEERL-UDWIEESQSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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